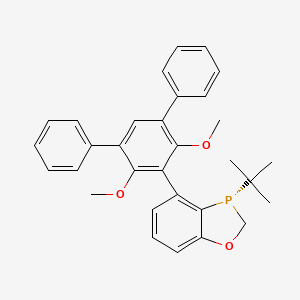

(3S)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole

Description

(S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound that belongs to the class of oxaphospholes

Properties

IUPAC Name |

(3S)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31O3P/c1-31(2,3)35-20-34-26-18-12-17-23(30(26)35)27-28(32-4)24(21-13-8-6-9-14-21)19-25(29(27)33-5)22-15-10-7-11-16-22/h6-19H,20H2,1-5H3/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPLZIHZHBJCJB-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

- Formation of the oxaphosphole ring through cyclization reactions.

- Introduction of the tert-butyl group via alkylation reactions.

- Attachment of the dimethoxy-terphenyl moiety through cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

Oxidation: Conversion to oxides or other oxygen-containing derivatives.

Reduction: Formation of reduced species with lower oxidation states.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to (3S)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Induction of apoptosis via intrinsic pathways.

- Case Study : A study demonstrated that derivatives with similar structures inhibited the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

Antimicrobial Activity

The compound may also possess antimicrobial properties. Similar phosphole derivatives have been studied for their effectiveness against various bacterial strains:

- Target Bacteria : Staphylococcus aureus, Escherichia coli.

- Mechanism : The electron-rich nature of the phosphole ring enhances interaction with bacterial membranes.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Phosphonation Reactions : Utilizing phosphorus-containing reagents to introduce the phosphole moiety.

- Cyclization Techniques : Employing cyclization strategies to form the benzoxaphosphole structure from precursors.

Industrial Applications

Beyond laboratory research, this compound has potential applications in:

- Material Science : Due to its unique electronic properties, it may be used in the development of organic semiconductors or photovoltaic materials.

- Pharmaceuticals : Its biological activity suggests potential as a lead compound for drug development targeting cancer and infectious diseases.

Mechanism of Action

The mechanism of action of (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Pathways Involved: The compound may affect various biochemical pathways, including those related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

(S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole: can be compared with other oxaphospholes and related compounds, such as:

Uniqueness

The uniqueness of (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole lies in its specific structural features, which may confer distinct chemical and biological properties. These features can make it a valuable compound for various applications in research and industry.

Biological Activity

(3S)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole is a complex organophosphorus compound characterized by its unique benzoxaphosphole structure. This compound features a phosphole ring and is substituted with various aromatic groups that enhance its electronic properties. The biological activity of this compound warrants detailed exploration due to its potential applications in medicinal chemistry and material science.

- Molecular Formula : C21H27O3P

- Molecular Weight : 358.41 g/mol

- CAS Number : 2021202-03-7

The presence of the tert-butyl group contributes to steric bulk, while the dimethoxy and diphenyl substituents provide additional electronic and structural diversity.

Research indicates that benzoxaphosphole derivatives exhibit significant biological activities. The mechanism of action can be attributed to:

- Binding Affinity : Interaction studies show that this compound has a notable binding affinity with various biological targets, which is crucial for understanding its therapeutic potential.

- Reactivity : The compound can undergo various chemical transformations typical of phosphole derivatives, which may lead to the formation of biologically active metabolites.

Biological Activities

The biological activities of this compound include:

-

Anticancer Properties :

- Studies have shown that organophosphorus compounds can exhibit cytotoxic effects against cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.

-

Antimicrobial Activity :

- Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of pathogens. This activity may be linked to the disruption of microbial cell membranes.

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit specific enzymes that play roles in disease pathways, potentially offering therapeutic benefits in conditions like diabetes and hypertension.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

A recent investigation published in Pharmaceutical Biology assessed the antimicrobial activity of various benzoxaphosphole derivatives. This compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and biological activities of compounds similar to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzothiazoles | Contain sulfur instead of phosphorus | Known for diverse biological activities |

| Phospholes | Five-membered rings with phosphorus | Exhibit unique electronic properties |

| Benzoxazole Derivatives | Similar aromatic structure without phosphorus | Often used in pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.